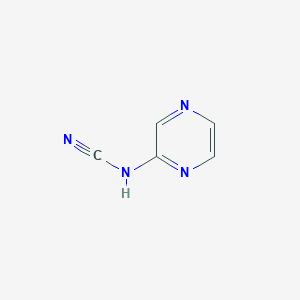

Pyrazin-2-ylcyanamide

Description

Structure

3D Structure

Properties

CAS No. |

86525-11-3 |

|---|---|

Molecular Formula |

C5H4N4 |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

pyrazin-2-ylcyanamide |

InChI |

InChI=1S/C5H4N4/c6-4-9-5-3-7-1-2-8-5/h1-3H,(H,8,9) |

InChI Key |

PKVWPQNKBVUENA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazin 2 Ylcyanamide and Its Analogues

General Strategies for Cyanamide (B42294) Introduction onto Heterocyclic Rings

The introduction of a cyanamide group (-NHCN or -NR-CN) onto a heterocyclic ring is a pivotal transformation in medicinal and coordination chemistry. nih.gov Several primary strategies have been developed for this purpose, each with distinct advantages and applications.

The most direct and prevalent method for preparing substituted cyanamides is the electrophilic N-cyanation of a corresponding primary or secondary amine. nih.govnih.gov This approach involves reacting the amino group of a heterocyclic compound, such as 2-aminopyrazine (B29847), with a cyanating agent.

Historically, highly toxic cyanogen (B1215507) halides like cyanogen bromide (BrCN) and cyanogen chloride (CNCl) have been the reagents of choice. nih.gov For instance, the synthesis of N-(2-Dimethylaminoethyl)-N-(2-pyrazinyl)cyanamide is achieved by reacting 2-(2-dimethylaminoethylamino)pyrazine with a solution of cyanogen bromide in tetrahydrofuran. prepchem.com

Due to the hazardous nature of cyanogen halides, significant research has focused on developing safer alternatives. nih.gov These include methods that generate the electrophilic cyanating agent in situ. One such method involves the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (household bleach) to produce cyanogen chloride, which then reacts with the amine. nih.gov Other approaches utilize reagents like N-chlorosuccinimide and zinc cyanide, or trichloroacetonitrile, which serve as less toxic cyano sources. nih.gov

Table 1: Comparison of Selected N-Cyanation Reagents for Amines

| Reagent(s) | Key Characteristics | Reference |

|---|---|---|

| Cyanogen Bromide (BrCN) | Effective and widely used but highly toxic with high vapor pressure. nih.gov | nih.govprepchem.com |

| TMSCN / NaClO | In situ generation of CNCl; operationally simple and avoids handling toxic gas. nih.gov | nih.gov |

| N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | An efficient electrophilic cyanation source used in metal-catalyzed reactions. | nih.gov |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds, and this has been extended to the synthesis of aryl cyanamides. This method typically involves the coupling of an aryl or heteroaryl halide (e.g., bromopyrazine) with an alkyl cyanamide. nih.gov A significant challenge in these reactions is the potential for the cyanide group to poison the palladium catalyst, which can inhibit catalytic activity. chemicalpapers.com

To overcome this, specialized ligands and reaction conditions have been developed. For example, the use of bulky, electron-rich phosphine (B1218219) ligands like tBuXPhos can facilitate the reaction under mild conditions. chemicalpapers.com Research has also explored the Pd-catalyzed C-cyanation of pyrazine (B50134) rings, as demonstrated in a synthetic route to Favipiravir, where a brominated pyrazine intermediate undergoes cyanation using Pd-catalysis to install a carbon-nitrile (-CN) group. researchgate.net While this forms a C-CN bond rather than the N-CN bond of a cyanamide, it highlights the utility of palladium catalysis in functionalizing the pyrazine core. researchgate.net

Another established route to cyanamides involves the desulfurization of a corresponding thiourea (B124793). This method is particularly useful when the starting amine is readily converted to a thiourea. The process removes the sulfur atom from the thiourea (R-NH-C(S)-NH2) to yield the cyanamide (R-NH-CN). google.com

This transformation can be achieved using various reagents. Hypervalent iodine compounds, such as diacetoxyiodobenzene (B1259982) (DIB), are effective oxidative desulfurization agents. google.com Transition metal catalysts have also been employed to facilitate this reaction, offering an efficient pathway to the desired cyanamide products. google.com This strategy provides an alternative to direct cyanation, avoiding the use of highly toxic cyanide-based reagents.

Targeted Synthesis of Pyrazin-2-ylcyanamide Frameworks

While general methods are applicable, specific strategies have been developed for the efficient construction of N-heterocyclic cyanamides, particularly those based on pyrimidine (B1678525), a close structural analogue of pyrazine.

The synthesis of N-heterocyclic cyanamides has been effectively demonstrated through multicomponent reactions. An efficient, one-pot synthesis of novel N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides has been reported. researchgate.net This reaction involves the condensation of various aromatic aldehydes, 2-acetylpyridine, and cyanoguanidine in the presence of sodium hydroxide (B78521) in ethanol (B145695). researchgate.net This approach is advantageous due to its operational simplicity, short reaction times, and high yields. researchgate.net

Another method involves the reaction of chalcones with cyanoguanidine. jocpr.com For example, reacting a substituted chalcone (B49325) with 2-cyanoguanidine can yield N-(dihydropyrimidin-2-yl)cyanamide derivatives. jocpr.com Furthermore, existing N-(pyrimidin-2-yl)cyanamides can serve as versatile starting materials for more complex structures, such as N,N'-disubstituted-2-imino-hydantoins. tandfonline.com

Research on related fused heterocyclic systems has also yielded relevant compounds. For instance, pteridin-4-ylcyanamide was formed as a product during studies on s-triazolo[1,5-c]pteridines. publish.csiro.au Pteridine itself is a fused system composed of pyrazine and pyrimidine rings.

Table 2: Examples of Synthesized Pyrimidin-2-ylcyanamide Derivatives

| Product | Starting Materials | Method | Yield | Reference |

|---|---|---|---|---|

| N-(4-aryl-6-(pyridin-2-yl)pyrimidin-2-yl)cyanamides | Aromatic aldehyde, 2-acetylpyridine, cyanoguanidine | One-pot multicomponent reaction | High | researchgate.net |

| N-(6-(4-bromophenyl)-4-phenyl-1,4-dihydropyrimidin-2-yl)cyanamide | 4-bromo-acetophenone, benzaldehyde, 2-cyanoguanidine | Chalcone condensation followed by cyclization | Good | jocpr.com |

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic protocols. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.netsemanticscholar.org

Microwave-assisted synthesis has emerged as a powerful green tool. semanticscholar.orgbohrium.com For instance, a one-pot, three-component cyclo-condensation to produce indole-substituted cyanamide derivatives using heterocyclic amines (including pyrazine) was efficiently carried out under microwave irradiation. bohrium.com This method offers significant advantages, including short reaction times and excellent yields, while avoiding toxic solvents. bohrium.com

Multicomponent reactions, such as the one-pot synthesis of N-(pyrimidin-2-yl)cyanamides described previously, are inherently green as they increase atom economy by combining several steps into a single operation, thereby reducing waste and purification needs. researchgate.net The use of grinding techniques ("Grindstone Chemistry") and alternative energy sources like ultrasound are also being explored to create milder, solvent-free conditions for the synthesis of pyrimidine derivatives. researchgate.net

Reaction Optimization for Target Product Yield

The efficient synthesis of heteroaryl cyanamides is crucial for their subsequent use in more complex molecular constructions. Optimization of reaction parameters such as solvent, base, and temperature is key to maximizing the yield of the desired product. Studies on analogous N-cyano-heterocycles demonstrate that careful selection of these conditions can significantly influence reaction outcomes.

For instance, the synthesis of related arylamidoximes from nitriles, a process functionally similar to the generation and reaction of cyanamides, has been optimized by comparing various conditions. researchgate.net A green chemistry approach using water as a solvent and triethylamine (B128534) as a base at room temperature for a short duration proved to be highly efficient. researchgate.net This methodology highlights the importance of the base and solvent system in achieving high yields while minimizing side product formation. researchgate.net In the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a related pyrazine derivative, the yield was reported at 75% using titanium tetrachloride and pyridine (B92270), indicating that Lewis acid catalysis is an effective strategy for forming amide-like bonds involving aminopyrazines. semanticscholar.org

The following table, based on optimization principles from related syntheses, illustrates how conditions can be varied to improve product yield.

Table 1: Illustrative Reaction Optimization for Heteroaryl Cyanamide Synthesis

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Carbonate (1.5) | Ethanol/Water | Reflux | 12 | Moderate |

| 2 | Sodium Bicarbonate (2.0) | DMSO | 80 | 8 | Improved |

| 3 | Triethylamine (1.6) | Water | Room Temp | 6 | Good |

| 4 | Pyridine/TiCl4 (excess) | Dichloromethane | 0 to RT | 5 | High (75%) semanticscholar.org |

Note: Data is illustrative of general optimization principles in heterocyclic chemistry, with specific data for entry 4 taken from a related pyrazine derivative synthesis. semanticscholar.org

Derivatization and Structural Modification of this compound Analogues

This compound serves as a valuable building block for creating a diverse range of more complex molecules through derivatization. The cyanamide functional group and the nitrogen atoms of the pyrazine ring are key sites for structural modifications.

Alkylation Reactions and Regioselectivity at Nitrogen Atoms

The alkylation of N-heteroaryl cyanamides can occur at several nitrogen atoms, making regioselectivity a critical aspect of their synthetic utility. The pyrazine ring contains two nitrogen atoms, and the cyanamide group contains another, all of which are potential sites for alkylation. Research on analogous systems, such as pyridin-2-ylcyanamide, shows that alkylation often occurs on the cyanamide nitrogen. researchgate.net The reaction is typically performed by first forming the sodium salt of the cyanamide, which then reacts with an alkylating agent like phenacyl bromide. researchgate.net

In other heterocyclic systems like pyridine, methods have been developed for highly regioselective C4-alkylation via electroreduction, which proceeds through a 1,4-difunctionalized dearomatized intermediate. chemrxiv.org While this applies to carbon alkylation, it underscores the principle that specific reagents and conditions can be used to direct substitution to a desired position, a concept applicable to N-alkylation in pyrazine systems. The specific site of alkylation (e.g., N1 of the pyrazine ring vs. the cyanamide nitrogen) can be influenced by the reaction conditions and the steric and electronic properties of the substrate and alkylating agent.

Intramolecular Cyclization Pathways leading to Fused Heterocycles

A significant application of this compound analogues is their use as precursors for constructing fused heterocyclic systems via intramolecular cyclization. These reactions lead to the formation of polycyclic structures with diverse biological and chemical properties.

One prominent example is the synthesis of pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govscispace.comtriazine derivatives. nih.govnih.gov In this type of reaction, a pyrazole (B372694) ring bearing an amino group is acylated and then cyclized to form the fused triazine ring. nih.gov A similar strategy can be envisioned starting from an appropriately substituted this compound. For instance, alkylation of the cyanamide nitrogen with a group containing a reactive carbonyl or ester function could set the stage for cyclization. The reaction of an N-heteroarylcyanamide with phenacyl bromide, for example, can lead to an intermediate that cyclizes to form a 2-amino-3-benzoylimidazo[1,2-a]pyridine. researchgate.net This demonstrates a pathway where the cyanamide nitrogen and a ring nitrogen participate in the formation of a new fused imidazole (B134444) ring.

The formation of quinoline (B57606) derivatives through the intramolecular cyclization of N-[1-(dialkylamino)ethylidene]-2-cyano-anilines, mediated by LDA or ZnCl₂, provides another example of how a cyano group can participate in ring formation to yield fused systems. nih.gov Cascade reactions involving Prins/Friedel–Crafts cyclization are also a powerful tool for creating complex fused structures from simpler precursors in a single step. beilstein-journals.org

Table 2: Examples of Intramolecular Cyclization Leading to Fused Heterocycles

| Starting Material Precursor | Reagent/Condition | Fused Heterocycle Product | Ref. |

| Pyridin-2-ylcyanamide | Phenacyl bromide, then base | 2-Amino-3-benzoylimidazo[1,2-a]pyridine | researchgate.net |

| N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline | LDA or ZnCl₂ | 2,4-Diamino-6,7-dimethoxyquinoline | nih.gov |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O, Aromatic Nucleophile | 4-Aryltetralin-2-ol | beilstein-journals.org |

| Picrylhydrazone | Heat/Solvent | Indazole Derivative | rsc.org |

Reactions with Nucleophilic Reagents (Amines, Hydrazides)

The cyanamide functional group is electrophilic and readily reacts with various nucleophiles. The reaction of this compound with amines or hydrazides can be used to synthesize a range of derivatives, such as substituted guanidines and other complex structures.

Hydrazides are particularly reactive nucleophiles that readily attack carbonyls to form stable hydrazone bonds, a reaction often catalyzed by aniline. thermofisher.com In the context of cyanamides, hydrazides can react to form more elaborate structures. For example, pyrazinoic acid hydrazide, formed from pyrazinamide, can be condensed with aldehydes to create various pyrazine-2-carbohydrazide (B1222964) derivatives. jyoungpharm.org Similarly, N-heteroarylcyanamides can be converted into hydrazides and amides by reacting with hydrazine (B178648) and amines, respectively. researchgate.net These reactions provide a straightforward method for expanding the molecular diversity of the pyrazine scaffold. The reaction of N,N-dimethyl-N'-heteroarylformamidines with hippuric acid, followed by reaction with amino acids, also showcases the reactivity of amidine-type structures with nucleophiles to form dehydropeptide derivatives. researchgate.net

Chemical Reactivity Profiles of Pyrazin 2 Ylcyanamide

Reactivity of the Cyanamide (B42294) Functional Group

The cyanamide functional group, characterized by a nitrile group attached to a nitrogen atom (-N-C≡N), is highly reactive and participates in a variety of chemical transformations. patsnap.com Its reactivity is influenced by the electron-withdrawing nature of the attached pyrazine (B50134) ring.

The cyanamide moiety can undergo nucleophilic additions, although its reactivity is modulated by the electronic nature of its substituents. The nitrogen atom of the cyanamide can act as a nucleophile, attacking electrophilic centers such as carbonyl carbons. patsnap.com For instance, it can react with aldehydes or ketones. However, in Pyrazin-2-ylcyanamide, the electron-withdrawing pyrazine ring reduces the electron density on the cyanamide nitrogen, thereby decreasing its nucleophilicity compared to alkyl or aryl cyanamides. Conversely, the nitrile carbon becomes more electrophilic and susceptible to attack by external nucleophiles.

A general mechanism for nucleophilic addition to a cyanamide involves the attack of a nucleophile on the nitrile carbon, followed by protonation. This two-step process typically involves an initial addition followed by an elimination or rearrangement. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions Involving Cyanamide Analogs

| Reactant Class | Nucleophile | Product Type | General Conditions |

| Aldehydes/Ketones | Cyanamide Nitrogen | Cyanoamines/Aminonitriles | Acid or Base Catalysis |

| Grignard Reagents | Grignard Carbanion | Substituted Guanidines | Anhydrous Ether |

| Alcohols/Amines | Alkoxide/Amine | Isoureas/Guanidines | Acid or Base Catalysis |

The nitrile group within the cyanamide functionality can participate in cycloaddition reactions, a versatile method for constructing cyclic compounds. researchgate.net For example, in [3+2] cycloaddition reactions, the cyanamide can act as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. Similarly, [2+2] cycloadditions with alkenes or alkynes can yield four-membered rings, although this is less common for nitriles compared to allenes or ketenes. kib.ac.cn The presence of the pyrazine ring can influence the regioselectivity and stereoselectivity of these reactions by altering the electronic distribution and steric environment of the cyanamide group. acs.org

The cyanamide group can be involved in radical reactions. Research has shown that cyanamide radicals can be generated and subsequently react with other molecules. For example, cyanamide radicals have been shown to react with boronic acid derivatives. mdpi.com In the context of this compound, radical reactions could potentially be initiated at the N-H bond of the cyanamide or through processes involving the pyrazine ring, leading to the formation of various functionalized pyrazine derivatives.

The nitrogen atoms of both the pyrazine ring and the cyanamide group in this compound are potential coordination sites for metal ions. rsc.orgnih.gov The lone pair of electrons on the pyrazine nitrogens and the cyanamide nitrogen can form coordinate bonds with transition metals, leading to the formation of metal complexes. researchgate.net The cyanamide group can act as a monodentate ligand through its nitrile nitrogen or as a bridging ligand connecting two metal centers. The coordination behavior is influenced by the nature of the metal ion, the solvent, and the presence of other ligands. mdpi.com The formation of such complexes can significantly alter the reactivity of the this compound molecule. ncn.gov.pl

Ring Reactivity of the Pyrazine Moiety in Substituted Systems

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. youtube.com This π-deficiency makes the ring generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic substitution, particularly when a good leaving group is present. thieme-connect.deslideshare.net

Electrophilic substitution on the pyrazine ring is difficult because the nitrogen atoms deactivate the ring by withdrawing electron density. youtube.comresearchgate.net Furthermore, electrophiles tend to coordinate with the non-bonding electrons of the nitrogen atoms, leading to the formation of pyridinium-like salts and further deactivating the ring. Such reactions, if they occur, require harsh conditions and the presence of activating, electron-donating groups on the ring. youtube.com The cyanamide group, being electron-withdrawing, would further deactivate the pyrazine ring towards electrophilic attack.

Conversely, the π-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution. Halogens or other good leaving groups attached to the pyrazine ring are readily displaced by nucleophiles. The pyrazine ring is more reactive towards nucleophilic attack than pyridine (B92270). thieme-connect.de The presence of the electron-withdrawing cyanamide group on the ring would be expected to further enhance its reactivity towards nucleophiles.

Table 2: General Reactivity of the Pyrazine Ring

| Reaction Type | Reactivity | Influencing Factors |

| Electrophilic Addition | Occurs at ring nitrogen | Presence of lone pair of electrons on nitrogen youtube.com |

| Electrophilic Substitution | Generally unreactive | π-deficient nature of the ring; requires activating groups slideshare.netresearchgate.net |

| Nucleophilic Substitution | Favorable | π-deficient nature; presence of good leaving groups thieme-connect.de |

| Radical Substitution | Possible | Protonation of the ring can facilitate homolytic substitution thieme-connect.de |

Structure-Reactivity Relationships in Pyrazine-Cyanamide Systems

The chemical reactivity of this compound is a direct consequence of the electronic communication between the pyrazine ring and the cyanamide substituent.

Influence of the Pyrazine Ring on the Cyanamide Group: The pyrazine ring acts as a strong electron-withdrawing group. This has two main effects on the cyanamide moiety:

It decreases the nucleophilicity of the amino nitrogen by delocalizing its lone pair of electrons into the aromatic system.

It increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles.

Influence of the Cyanamide Group on the Pyrazine Ring: The cyanamide group is also electron-withdrawing. Its presence on the pyrazine ring:

Further deactivates the ring towards electrophilic attack.

Activates the ring for nucleophilic aromatic substitution, especially at positions ortho and para to the cyanamide substituent (though in pyrazine, the positions are defined by their relation to the nitrogen atoms).

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available at this time. The requested information, encompassing advanced spectroscopic characterization and structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), could not be located.

Searches for specific data, including ¹H NMR, ¹³C NMR, Nuclear Overhauser Effect (NOE) studies, IR vibrational analysis of the nitrile group (C≡N), and mass spectrometry fragmentation patterns for this compound, did not yield any published experimental results. While general spectroscopic information for the pyrazine class of compounds is available, these data are not specific to the cyanamide derivative and therefore cannot be used to accurately fulfill the detailed requirements of the requested article.

One located reference mentioned the use of this compound as a reactant in the synthesis of N-(pyrazin-2-yl)benzothiazol-2-amine. However, this source did not provide any of the requisite spectroscopic data for the starting material, this compound itself.

Consequently, the generation of a scientifically accurate and detailed article as outlined, with specific data tables and research findings for this compound, is not possible based on the currently accessible information. Further experimental research and publication in peer-reviewed scientific journals would be necessary for this information to become available.

Advanced Spectroscopic Characterization and Structural Elucidation

Fluorescence Spectroscopy of Alkylated Derivatives

The introduction of alkyl chains to the pyrazine (B50134) core has been a key strategy to modulate the photophysical properties of pyrazin-2-ylcyanamide and its related derivatives. Research into these alkylated compounds reveals significant effects on their fluorescence behavior, particularly concerning their quantum yields and emission wavelengths, which are crucial for applications in materials science, such as for organic light-emitting devices (OLEDs).

Detailed studies on 2,5-diamino-3,6-dicyanopyrazine dyes, which share the core pyrazine structure, demonstrate the impact of N-alkylation. When alkyl chains of varying lengths—from butyl to octadecyl—are attached to the amino groups, the resulting derivatives exhibit notable fluorescence. nii.ac.jp In a solvent like chloroform, these alkylated pyrazine dyes show medium to high fluorescence quantum yields (Φf), with values ranging from 0.45 to 0.70. nii.ac.jp The fluorescence spectra are characterized by a sharp emission band centered around 600 nm. nii.ac.jp Interestingly, the length of the alkyl substituent does not significantly alter the shape of the absorption and fluorescence spectra, suggesting that the derivatives possess similar electronic states in solution. nii.ac.jp However, a slight bathochromic (red) shift is observed in the absorption maximum as the alkyl chain gets longer, for instance, from 521 nm for the butyl derivative to 523 nm for the octadecyl derivative. nii.ac.jp

The photophysical properties are also highly dependent on the physical state of the compound. While highly fluorescent in solution, the quantum yields of these alkylated derivatives are typically lower in their neat, liquid form, ranging from 0.04 to 0.59. nii.ac.jp Among these, the derivative with dodecyl chains was found to be the most efficient in the liquid state, achieving a fluorescence quantum yield of 0.59. nii.ac.jpynu.ac.jp This high efficiency in the liquid state is a desirable property for the development of flexible optoelectronic devices. nii.ac.jp

N-alkylation has also been explored as a method to create hydrophilic fluorescent dyes with red-shifted absorption and emission profiles. medibeacon.commedibeacon.com Attaching alkyl groups to aminopyrazine carboxamides leads to a significant bathochromic shift of approximately 40–60 nm. medibeacon.com This shift pushes the absorption maxima to around 484–499 nm and the emission maxima to 594–605 nm, which is advantageous for in vivo optical detection due to better tissue penetration at these longer wavelengths. medibeacon.com

The table below summarizes the key photophysical properties of selected alkylated pyrazine derivatives based on available research data.

Photophysical Properties of Alkylated Pyrazine Derivatives

| Derivative/Parent Compound | Substituent(s) | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Citation |

|---|---|---|---|---|---|---|

| 2,5-diamino-3,6-dicyanopyrazine | Butyl (C4) | Chloroform | 521 | ~600 | 0.45 - 0.70 | nii.ac.jp |

| 2,5-diamino-3,6-dicyanopyrazine | Octadecyl (C18) | Chloroform | 523 | ~600 | 0.45 - 0.70 | nii.ac.jp |

| 2,5-diamino-3,6-dicyanopyrazine | Dodecyl (C12) | Neat Liquid | Not Specified | 593 | 0.59 | nii.ac.jpynu.ac.jp |

| 2,5-diamino-3,6-dicyanopyrazine | General Alkyl (C4-C12) | Neat Liquid | Not Specified | Not Specified | 0.04 - 0.59 | nii.ac.jp |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgrush.edu It is a versatile and popular method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations are employed to determine various molecular properties by using functionals of the spatially dependent electron density. wikipedia.org These calculations form the basis for analyzing electronic structure, predicting reactivity, and understanding reaction mechanisms. nih.govaps.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwpmucdn.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and less stable. wikipedia.org

Table 1: Example HOMO-LUMO Data for Related Pyrazine (B50134) Derivatives Note: The following data is for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, not Pyrazin-2-ylcyanamide, and serves to illustrate the type of information generated via DFT calculations. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 4a | -6.45 | -1.97 | 4.48 |

| 4e | -6.61 | -2.06 | 4.55 |

| 4i | -6.04 | -1.83 | 4.21 |

| 4j | -6.87 | -1.98 | 4.89 |

| 4m | -7.02 | -2.09 | 4.93 |

Data sourced from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is based on the principle that the most significant interactions occur between these specific orbitals. wpmucdn.comwikipedia.org

According to FMO theory:

The HOMO's energy level indicates the molecule's ability to donate electrons (nucleophilicity). taylorandfrancis.com A higher HOMO energy corresponds to a better electron donor.

The LUMO's energy level reflects the molecule's ability to accept electrons (electrophilicity). taylorandfrancis.com A lower LUMO energy signifies a better electron acceptor.

In pyrazine-containing structures, the pyrazine moiety is known to be electron-deficient and can act as an electron-withdrawing group. nih.govmdpi.com FMO analysis helps to visualize the distribution of these frontier orbitals and predict the most likely sites for nucleophilic or electrophilic attack, thereby providing insight into the molecule's reactive behavior. youtube.com

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govmdpi.com These descriptors are calculated using the energies of the HOMO and LUMO. ajchem-a.com

Chemical Hardness (η) and Chemical Softness (σ) : Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO gap. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Softness is the reciprocal of hardness (σ = 1/η). mdpi.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. researchgate.netnih.gov A higher electrophilicity index indicates a stronger electrophile. It is defined in terms of the chemical potential (μ) and chemical hardness (η). mdpi.com

Chemical Potential (μ) : Related to the negative of electronegativity, the chemical potential measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies. mdpi.com

The formulas for these descriptors are:

Chemical Hardness (η) = (I - A) / 2 mdpi.com

Chemical Softness (σ) = 1 / η mdpi.com

Chemical Potential (μ) = - (I + A) / 2 mdpi.com

Electrophilicity Index (ω) = μ² / 2η mdpi.com

Ionization energy (I) and electron affinity (A) are fundamental properties that can be estimated from DFT calculations.

Ionization Energy (I) : The minimum energy required to remove an electron from a gaseous atom or molecule. libretexts.org Within the framework of Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ajchem-a.comresearchgate.net A high ionization potential suggests it is difficult to remove an electron. researchgate.net

Electron Affinity (A) : The energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.orglibretexts.org It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ajchem-a.com

Table 2: Example Reactivity Descriptors for Related Pyrazine Derivatives Note: The following data is for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and is presented for illustrative purposes. mdpi.com

| Compound | Ionization Energy (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| 4a | 6.45 | 1.97 | 2.24 | 0.45 | 3.75 |

| 4e | 6.61 | 2.06 | 2.28 | 0.44 | 3.99 |

| 4i | 6.04 | 1.83 | 2.11 | 0.47 | 3.72 |

| 4j | 6.87 | 1.98 | 2.45 | 0.41 | 4.02 |

| 4m | 7.02 | 2.09 | 2.47 | 0.41 | 4.23 |

Values calculated based on data from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. For a series of pyrazine-thiophene carboxamides, DFT calculations were used to predict the ¹H NMR chemical shifts, which were then compared with experimental values to validate the structures. mdpi.comnih.gov

Furthermore, advanced computational techniques can simulate more complex spectra. For the parent pyrazine molecule, time-resolved near-edge X-ray absorption fine structure (TR-NEXAFS) spectra have been calculated to analyze its electronic structure and nuclear dynamics following photoexcitation. nih.gov Such studies demonstrate the power of computational methods to extract detailed information about photophysical processes. nih.gov

Computational Studies of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic pathways. Computational chemistry allows researchers to model reaction mechanisms, map potential energy surfaces, and identify transition states and intermediates. epfl.chnih.govcecam.org

For example, DFT calculations have been used to study the Suzuki cross-coupling reaction mechanism for the synthesis of pyrazine derivatives. nih.govmdpi.com In other heterocyclic systems, computational studies have elucidated complex rearrangements, such as the Dimroth-like rearrangement of s-triazolo[4,3-c]pteridines to their more stable s-triazolo[1,5-c]pteridine isomers. anu.edu.au Such computational investigations can reveal the favorability of different reaction pathways and explain product selectivity by analyzing the energies of reactants, products, and transition states. nih.govchemrxiv.org

Nonlinear Optical (NLO) Properties Calculations in Pyrazine Analogues

Theoretical and computational chemistry provides a powerful lens for investigating the nonlinear optical (NLO) properties of pyrazine analogues at the molecular level. These methods allow for the prediction and rationalization of NLO responses, guiding the design of new materials with enhanced properties for applications in optoelectronics and photonics. tandfonline.com The central theme in the computational study of pyrazine derivatives is understanding the relationship between molecular structure and NLO activity, with a particular focus on hyperpolarizabilities.

Detailed Research Findings

Computational studies, predominantly employing Density Functional Theory (DFT), have become instrumental in elucidating the NLO properties of pyrazine-based compounds. acs.orgnih.gov Research has demonstrated that the NLO response in these molecules is intricately linked to their electronic structure, which can be fine-tuned by modifying the molecular architecture.

A key principle guiding the NLO properties of organic molecules, including pyrazine analogues, is intramolecular charge transfer (ICT). tandfonline.com The presence of electron-donating and electron-accepting groups attached to the pyrazine core via a π-conjugated system facilitates this charge transfer, significantly enhancing the NLO response. tandfonline.comscience.gov The pyrazine ring itself is a nitrogen-rich heterocyclic system with a rigid, planar conjugated structure, which enhances π-electron delocalization when incorporated into larger conjugated systems. tandfonline.comtandfonline.com

Several factors have been identified as critical in modulating the NLO properties of pyrazine derivatives:

Substituent Effects: The electronic nature of substituent groups plays a paramount role. Introducing strong electron-donating groups (donors) and electron-accepting groups (acceptors) across the pyrazine ring creates a "push-pull" system. This arrangement significantly enhances the second-order (β) and third-order (γ) hyperpolarizabilities. tandfonline.comresearchgate.net Studies on various pyrazine derivatives have shown that increasing the push-pull strength of the substituents leads to a larger NLO response. tandfonline.com

Conjugation Length: Extending the length of the π-conjugated bridge connecting the donor and acceptor groups is another effective strategy for increasing NLO activity. tandfonline.com As the conjugation length increases, the π-electron delocalization is enhanced, which typically results in a smaller HOMO-LUMO energy gap and a larger hyperpolarizability. tandfonline.comacs.org

Molecular Geometry: The spatial arrangement of the donor and acceptor groups is crucial. For instance, studies on X-shaped pyrazine derivatives, where donors and acceptors are placed at different positions on the pyrazine ring (e.g., 2,3-didonor-5,6-diacceptor vs. 2,6-didonor-3,5-diacceptor), have revealed that the symmetry of the molecule influences the nature of the NLO response. nih.govrsc.org While the magnitude of the response might be similar, the anisotropy can differ significantly, leading to either dipolar or octupolar characteristics. nih.govrsc.org Similarly, Λ-shaped derivatives have also been investigated to understand the impact of molecular symmetry on NLO properties. researchgate.net

Computational Methodologies

DFT is the most widely used computational method for predicting NLO properties of pyrazine analogues. tandfonline.comacs.orgrsc.org Functionals such as B3LYP are commonly employed in conjunction with various basis sets, like 6-31G(d) or 6-311G(d,p), to optimize the molecular geometry and calculate the electronic properties. tandfonline.comias.ac.in

The key NLO parameters calculated include:

Polarizability (α): A measure of the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Governs third-order NLO effects. tandfonline.com

These parameters are often calculated using the finite-field approach, where the energy or dipole moment of the molecule is calculated in the presence of an applied electric field. ias.ac.in

HOMO-LUMO Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter obtained from computational studies. mdpi.commdpi.com A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and a larger hyperpolarizability. tandfonline.commdpi.com This is because a smaller energy gap facilitates electron promotion, which is fundamental to the NLO response. Computational studies consistently show that structural modifications that decrease the HOMO-LUMO gap, such as extending conjugation or adding strong push-pull substituents, lead to an enhanced NLO response. tandfonline.comscience.gov

The following interactive table showcases representative data from DFT calculations on various pyrazine and related heterocyclic derivatives, illustrating the relationship between the HOMO-LUMO energy gap and hyperpolarizability.

| Compound Series | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | First Hyperpolarizability (β₀) (esu) |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -H | -6.37 | -1.74 | 4.63 | 1.83 x 10⁻³⁰ |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -F | -6.64 | -1.75 | 4.89 | 1.25 x 10⁻³⁰ |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -SH | -6.11 | -1.90 | 4.21 | 3.12 x 10⁻³⁰ |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | -CF₃ | -6.87 | -1.94 | 4.93 | 2.11 x 10⁻³⁰ |

| Pyrrole (B145914) Hydrazones | -H | -5.73 | -2.04 | 3.69 | 36.37 x 10⁻³⁰ |

| Pyrrole Hydrazones | -NO₂ (phenyl) | -6.21 | -2.87 | 3.34 | 48.83 x 10⁻³⁰ |

| Pyrrole Hydrazones | -NO₂ (benzoyl) | -6.44 | -2.80 | 3.64 | 63.89 x 10⁻³⁰ |

Data sourced from studies on pyrazine and other nitrogen-containing heterocyclic compounds to illustrate general trends. mdpi.comacs.org

The data clearly demonstrates that modifications to the substituent groups have a profound impact on the electronic properties and the resulting first hyperpolarizability. For instance, in the thiophene-carboxamide series, the introduction of a thiol (-SH) group leads to the smallest HOMO-LUMO gap and the highest hyperpolarizability among the examples shown. mdpi.com Similarly, for the pyrrole hydrazones, the inclusion of electron-withdrawing nitro (-NO₂) groups significantly increases the first hyperpolarizability compared to the unsubstituted analogue. acs.org

Pyrazin 2 Ylcyanamide As a Synthetic Building Block

Strategic Utility for the Construction of Nitrogen-Containing Heterocycles

The molecular architecture of Pyrazin-2-ylcyanamide makes it a strategic asset in heterocyclic chemistry. Nitrogen-containing heterocycles are foundational structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgrsc.org The development of efficient methods to synthesize these structures is a primary focus of modern organic chemistry. frontiersin.org

The cyanamide (B42294) functional group (–N–C≡N) is particularly useful, acting as a "1C-2N" building block. researchgate.net This means it can readily provide one carbon and two nitrogen atoms to form new rings. Its reactivity, characterized by a nucleophilic nitrogen atom attached to an electrophilic nitrile group, allows for a variety of chemical transformations, including nucleophilic additions and cycloadditions. researchgate.net When attached to the pyrazine (B50134) ring, a stable and biologically relevant scaffold, the cyanamide group becomes a gateway for constructing elaborate, nitrogen-rich molecular systems. This dual functionality allows chemists to use this compound as a starting point to introduce significant structural diversity and create novel compounds with potentially useful properties. nih.govoatext.com

Formation of Fused Heterocyclic Systems (e.g., Triazoles, Imidazopyridines, Oxazolimines)

The reactivity of this compound is particularly well-suited for creating fused heterocyclic systems, where the pyrazine ring is joined with another ring. This is a common strategy in medicinal chemistry to develop new therapeutic agents.

Triazoles: The 1,2,3-triazole ring is a five-membered ring with three adjacent nitrogen atoms. The synthesis of pyrazine-1,2,3-triazoles has been explored as a strategy to create new antitubercular agents by modifying the existing drug Pyrazinamide. nih.gov In one approach, the pyrazine structure is functionalized and then subjected to a "click chemistry" reaction with an azide (B81097) to form the triazole ring. nih.gov The cyanamide group in this compound can be chemically converted into a precursor, such as an amidine or a related functional group, which can then undergo cyclization with a suitable reagent to form a fused triazole system. isres.orgfrontiersin.org

| Compound Series | Modification Approach | Number of Derivatives Synthesized | Reported Activity |

|---|---|---|---|

| 3a-o | Bioisosteric Modification | 15 | Seven derivatives showed significant anti-tubercular activity (MIC of 1.56 μg/mL). |

| 5a-o | Rational Modification | 15 | Displayed lower activity compared to the bioisosteric series. |

| 9a-l | Rational Modification | 12 | Showed moderate to low activity. |

Imidazopyridines and Imidazopyrazines: Imidazopyridines and imidazopyrazines are bicyclic structures containing a bridgehead nitrogen atom. imist.ma These scaffolds are present in various marketed drugs. imist.maderpharmachemica.com Common synthetic routes often involve the condensation of a 2-aminopyrazine (B29847) or 2-aminopyridine (B139424) with other reagents. e3s-conferences.orgnih.gov For example, an efficient one-pot, three-component reaction using an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine, yields imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov The cyanamide group of this compound can be chemically reduced to the corresponding amine (2-aminopyrazine), which can then be used as the key starting material in these established synthetic pathways to generate a library of imidazo[1,2-a]pyrazine compounds. nih.gov

| Fused System | Synthetic Method | Key Starting Material | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyridines | Microwave-assisted condensation | Pyridine (B92270), Bromoacetophenones | e3s-conferences.org |

| Imidazo[1,2-a]pyrazines | Iodine-catalyzed three-component reaction | 2-Aminopyrazine, Aryl aldehyde | nih.gov |

| Imidazo[1,2-a]pyridines | Vilsmeier-Haack reaction followed by cyclization | 2-Aryl imidazo[1,2-a]pyridine | derpharmachemica.com |

| Imidazo[1,2-a]pyrazine | Design and synthesis of diarylamide derivatives | Imidazo[1,2-a]pyrazine scaffold | nih.gov |

Oxazolimines: The formation of oxazolimines from this compound represents a potential synthetic application based on the known reactivity of the cyanamide group. Oxazolimines are five-membered heterocyclic compounds containing both oxygen and nitrogen. The synthesis could plausibly be achieved through the reaction of this compound with a bifunctional nucleophile, such as an amino alcohol. In this hypothetical reaction, the alcohol would add to the electrophilic carbon of the nitrile, and the amine would interact with the cyanamide nitrogen, leading to a cyclization event that forms the oxazolimine ring fused to or substituted with the pyrazine moiety.

Computational Approaches to Retrosynthetic Analysis and Building Block Assembly

Modern drug discovery and materials science rely heavily on the ability to synthesize novel organic molecules efficiently. Computational retrosynthetic analysis has emerged as a powerful tool to aid in this process. nih.govfrontiersin.org This technique involves breaking down a complex target molecule into simpler, commercially available precursors through a series of reverse chemical reactions. ewadirect.com

Initially, these systems were based on hand-coded reaction rules, but recent advancements have incorporated machine learning and deep neural networks. frontiersin.org These fully data-driven models, such as sequence-to-sequence (seq2seq) architectures, learn the principles of chemical reactivity by being trained on millions of known reactions. arxiv.org They can predict plausible disconnections in a target molecule without requiring predefined rules, thus identifying potential synthetic pathways. nih.govarxiv.org

In this context, a building block like this compound is of great significance. When a complex target molecule containing a pyrazine-derived heterocyclic system is analyzed by a retrosynthesis algorithm, the program can identify this compound as a strategic and efficient starting material. The software can recognize that the core structure of the target can be assembled from this specific block, suggesting a series of forward reactions to achieve the synthesis. This accelerates the design process and allows chemists to explore more innovative and efficient synthetic routes. tsijournals.com

Role in Supramolecular Chemistry

Exploration of Non-Covalent Interactions

The structure of Pyrazin-2-ylcyanamide, featuring both a pyrazine (B50134) ring and a cyanamide (B42294) group, makes it a prime candidate for engaging in a variety of non-covalent interactions. These interactions are the cornerstone of forming stable and predictable supramolecular assemblies.

Hydrogen Bonding Propensities of the Cyanamide and Pyrazine Moieties

The ability to form hydrogen bonds is a critical factor in the self-assembly of molecular structures. beilstein-journals.org The this compound molecule possesses distinct sites for hydrogen bonding. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors. The cyanamide group (-NH-C≡N) presents both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen of the cyano group). This duality allows for the formation of robust and directional intermolecular connections, which are fundamental to creating well-ordered supramolecular patterns. beilstein-journals.org The interplay of these hydrogen bonding sites can lead to the formation of various stable nanoarchitectures. beilstein-journals.org

Potential for Coordination Chemistry with Metal Ions

Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). iucr.orgnih.gov The nitrogen atoms of the pyrazine ring in this compound can coordinate to metal ions, offering a versatile platform for constructing multinuclear metal complexes. iucr.orgnih.govmdpi.com The cyanamide group can also potentially participate in metal coordination, either directly through its nitrogen atoms or by influencing the electronic properties of the pyrazine ring, thereby modulating its coordinating ability. The use of chiral pyrazine derivatives has also been explored for the construction of chiral coordination polymers. mdpi.com

Design of Supramolecular Architectures based on Pyrazine Derivatives

The predictable and directional nature of the non-covalent interactions exhibited by pyrazine derivatives makes them ideal building blocks for the rational design of complex supramolecular architectures. beilstein-journals.orgiitp.ac.in These tectons can be utilized to create structures with tunable nanocavities, which have potential applications in areas such as host-guest chemistry and materials science. beilstein-journals.org The self-assembly process, driven by interactions like hydrogen bonding, can lead to the formation of polymorphic structures, where different packing arrangements can coexist. beilstein-journals.org The ability to form robust yet adaptable structures is highly desirable for the creation of modular supramolecular systems. beilstein-journals.org Research has demonstrated the successful synthesis of two-dimensional supramolecular ensembles using pyrazine-based building blocks. iitp.ac.in The overarching goal is to leverage the specific functionalities of molecules like this compound to construct novel materials with tailored properties. iucr.orgnih.gov

Potential in Advanced Materials Science

Integration into Functional Materials via Pyrazine-Cyanamide Scaffolds

The development of advanced functional materials often relies on the use of versatile molecular building blocks, or scaffolds, that can be assembled into larger, ordered structures. nih.govnih.gov The Pyrazin-2-ylcyanamide molecule is an exemplary scaffold, combining the distinct properties of both the pyrazine (B50134) and cyanamide (B42294) groups to enable the construction of complex coordination polymers and supramolecular assemblies.

The pyrazine ring is a well-established linker in coordination chemistry. nih.gov Its two nitrogen atoms, positioned opposite each other, can bridge metal centers to form one-, two-, or three-dimensional networks. diva-portal.org This has been demonstrated in a variety of coordination polymers, including cyanide-bridged assemblies and Hofmann-like frameworks where pyrazine derivatives link metal ions into extended structures. diva-portal.orgrsc.org For instance, pyrazine has been used to pillar cyanoheterometallic sheets, generating robust 3D frameworks. diva-portal.org Similarly, the closely related ligand 2-cyanopyrazine has been successfully used to synthesize coordination polymers with zinc and cadmium halides, forming one-dimensional chains. wiley.com

The cyanamide group (or the isomeric nitrile in 2-cyanopyrazine) adds another layer of functionality. Small cyano anions are recognized as remarkably versatile building blocks for coordination polymers, valued for their divergent coordination capabilities and their ability to form short magnetic pathways. chimia.chchemscene.com The nitrile nitrogen can coordinate to metal centers, as seen in the coordination polymers of 2-cyanopyrazine. wiley.com Furthermore, the cyanamide group can participate in supramolecular interactions, such as hydrogen bonding, which helps to guide the self-assembly of materials and reinforce their crystal structures. iucr.org This dual functionality—covalent coordination and supramolecular interaction—makes the pyrazine-cyanamide scaffold a powerful tool for crystal engineering, allowing for the rational design of materials with targeted topologies and properties. iucr.org

Applications in Electronic and Optical Materials

The unique electronic structure of the pyrazine-cyanamide scaffold suggests significant potential for applications in electronic and optical devices. Pyrazine-based compounds are actively investigated for their utility in organic electronics, including conducting polymers and components for solar cells. mdpi.comscholarsresearchlibrary.commetu.edu.tr

The pyrazine ring is electron-deficient due to its two electronegative nitrogen atoms. mdpi.com This intrinsic property, which can be further tuned by substituents like the electron-withdrawing cyanamide group, allows for the engineering of a molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.comscience.gov A lower energy gap between the HOMO and LUMO is a critical factor for materials used in optoelectronic applications. scholarsresearchlibrary.com Computational studies on various pyrazine derivatives have demonstrated that their electronic properties can be systematically modified, making them promising candidates for organic solar cells. science.govresearchgate.net Research on pyrazine-linked two-dimensional covalent organic frameworks (2D COFs) has shown that these materials can behave as p-type semiconductors with significant charge carrier mobility. nih.govacs.org

The table below, based on computational studies of various pyrazine derivatives, illustrates how molecular structure influences key electronic parameters.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Research Focus |

| Imidazo[1,2-a]pyrazine (B1224502) Derivatives | Varies | Varies | Varies | Candidates for organic solar cells. researchgate.net |

| Thieno[3,4-b]pyrazine-based Polymers | Varies | Varies | <1.0 | Low-band gap polymers for optoelectronics. scholarsresearchlibrary.com |

| Metal-Phthalocyanine Pyrazine-linked COFs | - | - | ~1.2 | p-type semiconductors with high mobility. nih.govacs.org |

| X-shaped Pyrazine Derivatives | Varies | Varies | Varies | Promising for nonlinear optical (NLO) materials. science.gov |

In the realm of optical materials, pyrazine derivatives have shown promise for nonlinear optical (NLO) applications. science.govrsc.org Studies on X-shaped pyrazine derivatives indicate they can possess large third-order NLO responses, which are essential for applications in photonics. science.gov Furthermore, pyrazine-containing molecules designed with donor-acceptor structures have been utilized as efficient photosensitizers for applications like two-photon imaging and photodynamic therapy. nih.gov The coordination polymers formed from the closely related 2-cyanopyrazine have also been noted for their luminescence properties, further highlighting the potential of the pyrazine-cyanamide scaffold in creating optically active materials. wiley.com

Influence on Material Properties stemming from Molecular Structure

The macroscopic properties of a material are fundamentally determined by the structure of its molecular components and the interactions between them. The molecular architecture of this compound imparts specific characteristics that are expected to influence the properties of any resulting materials.

The pyrazine ring's geometry and electronic nature are primary determinants of material structure. Its planarity and aromatic π-system facilitate π-π stacking interactions, which are crucial for organizing molecules in the solid state and enabling charge transport in electronic materials. nih.govacs.org The two nitrogen atoms provide highly directional coordination sites, which dictate the geometry and dimensionality of coordination polymers. diva-portal.org

The cyanamide group significantly modulates these properties. As a strong electron-withdrawing group, it enhances the electron-deficient character of the pyrazine ring, which tends to lower the LUMO energy level and reduce the HOMO-LUMO gap. scholarsresearchlibrary.comscience.gov This is a key strategy in designing low-band gap polymers for organic electronics. scholarsresearchlibrary.com The cyano functionality also serves as an additional coordination site and can participate in or influence supramolecular interactions, such as hydrogen and halogen bonds. wiley.comiucr.org Research on analogous systems has shown that changing the position of a cyano group on a pyridine (B92270) ring can significantly alter the mechanical flexibility of the resulting coordination polymer, demonstrating a direct link between this functional group and macroscopic material properties. iucr.org

The interplay between these structural features is summarized in the table below.

| Structural Feature | Influence on Material Properties |

| Pyrazine Ring (π-system) | Facilitates π-π stacking for ordered assembly and charge transport. Contributes to the electronic structure (HOMO/LUMO levels). nih.govacs.org |

| Pyrazine Nitrogens | Act as directional coordination sites for metal ions, controlling the dimensionality and topology of coordination polymers (e.g., chains, sheets, 3D frameworks). diva-portal.org Can act as hydrogen bond acceptors. mdpi.com |

| Cyanamide/Cyano Group | Strong electron-withdrawing nature modulates the electronic band gap. scholarsresearchlibrary.comscience.gov Provides an additional coordination site for creating complex polymers. wiley.com Acts as a hydrogen bond acceptor, influencing crystal packing. iucr.org |

| Overall Planarity | Promotes dense packing and ordered structures, such as layered materials, which is beneficial for electronic conductivity and achieving desired mechanical properties. mdpi.com |

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Pyrazin-2-ylcyanamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 respirators) if airborne particulates are generated during synthesis or handling .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks and prevent aerosol formation .

- Storage : Store in airtight containers at temperatures below 28°C in dry, well-ventilated areas. Avoid exposure to incompatible materials (e.g., strong oxidizers) .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For accidental ingestion, seek medical attention and provide Safety Data Sheets (SDS) to healthcare providers .

Q. What synthetic strategies are effective for preparing this compound derivatives?

- Methodological Answer :

- Hydrazone Ligand Synthesis : React pyrazine-2-carboxamide with cyanogen bromide under anhydrous conditions, using triethylamine as a base to neutralize HBr byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 100–120°C, 30–60 minutes) to enhance yield. Use solvents like DMF or acetonitrile for dielectric heating efficiency .

- Purification : Isolate products via column chromatography (C18 reverse-phase) and confirm purity through HPLC (UV detection at 254 nm) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, pyrazine ring vibrations at 1500–1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 8.5–9.5 ppm) and cyanamide signals (δ 110–120 ppm for ¹³C) .

- Elemental Analysis : Verify C, H, N composition (deviation ≤0.3% from theoretical values) .

- Single-Crystal XRD : Determine bond lengths and coordination geometry for metal complexes (e.g., Co(II) or Ni(II) derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data interpretation for this compound-metal complexes?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR and IR data with X-ray crystallography to resolve ambiguities in ligand coordination modes (e.g., monodentate vs. bidentate binding) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to simulate vibrational spectra and compare with experimental IR results. Adjust basis sets to account for metal-ligand charge transfer .

- Error Analysis : Quantify instrumental uncertainties (e.g., ±2 cm⁻¹ in FT-IR) and sample purity effects using control experiments with standardized reference compounds .

Q. What experimental designs are optimal for evaluating this compound’s biological interactions?

- Methodological Answer :

- In Vitro Assays :

- DNA Binding : Use UV-vis titration (CT-DNA in Tris-HCl buffer, pH 7.4) to calculate binding constants (Kb) via the Benesi-Hildebrand method .

- Antimicrobial Activity : Test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (24–48 hours incubation, 37°C) .

- Reproducibility Controls : Include triplicate samples, negative controls (DMSO solvent), and reference antibiotics (e.g., ampicillin) to validate results .

Q. How can computational methods predict this compound’s reactivity in coordination chemistry?

- Methodological Answer :

- Molecular Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian 09 to assess electrophilicity and ligand-to-metal charge transfer trends .

- Docking Studies : Simulate interactions with biological targets (e.g., topoisomerase II) via AutoDock Vina. Parameterize force fields to account for cyanamide’s π-backbonding capability .

- Thermodynamic Stability : Compute Gibbs free energy (ΔG) for complex formation in aqueous vs. nonpolar solvents using COSMO-RS solvation models .

Data Integrity and Reproducibility

Q. What strategies ensure reproducibility in this compound-based studies?

- Methodological Answer :

- Documentation : Maintain detailed lab notebooks with reaction conditions (e.g., molar ratios, solvent volumes), raw spectral data, and statistical analyses .

- Open Data Practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral files in public repositories (e.g., Zenodo) .

- Peer Review : Share protocols via preprints (e.g., ChemRxiv) for community feedback before journal submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.